molecular formula C10H12FNO B13414906 N-(3-Fluorobenzyl)propionamide

N-(3-Fluorobenzyl)propionamide

Cat. No.: B13414906
M. Wt: 181.21 g/mol
InChI Key: FXKXZWPXJMMPIU-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)propionamide is an organic compound belonging to the class of amides It features a propionamide group attached to a 3-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)propionamide typically involves the reaction of 3-fluorobenzylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Fluorobenzylamine+Propionyl chlorideThis compound+HCl\text{3-Fluorobenzylamine} + \text{Propionyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzylamine+Propionyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the amide group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of N-(3-fluorobenzyl)propylamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Fluorobenzyl)propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the benzyl ring can enhance the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-Fluorobenzyl)propionamide: Similar structure but with the fluorine atom at the 4-position.

    N-(3-Chlorobenzyl)propionamide: Similar structure with a chlorine atom instead of fluorine.

    N-(3-Methylbenzyl)propionamide: Similar structure with a methyl group instead of fluorine.

Comparison: N-(3-Fluorobenzyl)propionamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

FXKXZWPXJMMPIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=CC=C1)F

Origin of Product

United States

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